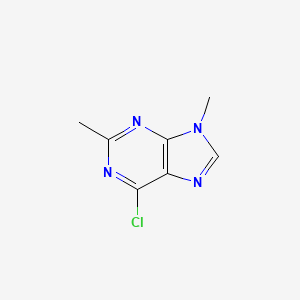

6-Chloro-2,9-dimethyl-9H-purine

Description

Properties

IUPAC Name |

6-chloro-2,9-dimethylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTPMBONYIWPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)Cl)N=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566993 | |

| Record name | 6-Chloro-2,9-dimethyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40423-36-7 | |

| Record name | 6-Chloro-2,9-dimethyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Utility of 6-Chloro-2,9-dimethylpurine

Executive Summary

6-Chloro-2,9-dimethylpurine (CAS: 40423-36-7) is a specialized purine scaffold utilized primarily as a high-value intermediate in the synthesis of nucleoside analogs, kinase inhibitors, and antiviral therapeutics.[1][2] Unlike the more common 6-chloropurine, the presence of methyl groups at the C2 and N9 positions confers unique steric and electronic properties, fixing the tautomeric state of the imidazole ring and modulating the lipophilicity of the core. This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in drug discovery.[1]

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity[3][4]

-

IUPAC Name: 6-Chloro-2,9-dimethyl-9H-purine

-

Molecular Formula: C

H -

SMILES: Cn1cnc2c1nc(C)nc2Cl

Structural Architecture

The molecule consists of a fused pyrimidine-imidazole ring system (purine).[1]

-

C6-Position (Chlorine): The chlorine atom is the primary reactive center ("warhead").[1] It is activated for Nucleophilic Aromatic Substitution (S

Ar) due to the electron-deficient nature of the pyrimidine ring. -

C2-Position (Methyl): The methyl group acts as an electron-donating substituent.[1] Compared to a proton or chlorine at C2, the methyl group slightly deactivates the C6 position toward nucleophiles but increases the compound's lipophilicity (logP) and metabolic stability.[1]

-

N9-Position (Methyl): Methylation at N9 locks the purine tautomer.[1] In unsubstituted purines, the proton migrates between N7 and N9. Fixing this position is critical for defining the binding mode in enzyme pockets and simplifying NMR spectra.

Physicochemical Data Profile

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 159–162 °C (Analogous range) | Varies by purity/polymorph.[1] |

| Solubility | Soluble in DMSO, DMF, Methanol, CHCl | Sparingly soluble in water.[1] |

| pKa | ~2.5 (N7 protonation) | Basic nitrogen at N7; N1/N3 are less basic.[1] |

| Storage | -20°C, Desiccated | Hydrolysis to 6-hydroxy derivative occurs slowly in moist air. |

Part 2: Synthesis & Characterization Protocols

Primary Synthesis Route (N-Alkylation)

The most robust laboratory synthesis involves the methylation of 6-chloro-2-methylpurine.[1] This reaction produces a mixture of N9 (major) and N7 (minor) isomers, which must be separated.

Step-by-Step Protocol:

-

Reagents: 6-Chloro-2-methylpurine (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K

CO -

Solvent: Anhydrous DMF (Dimethylformamide).[1]

-

Procedure:

-

Dissolve 6-chloro-2-methylpurine in DMF under N

atmosphere. -

Add K

CO -

Add MeI dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitor: TLC (Ethyl Acetate/Hexane 1:1). N9 isomer typically runs higher (less polar) than N7.

-

-

Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[5][6] Wash organic layer with brine, dry over Na

SO -

Purification: Flash Column Chromatography (SiO

). Elute with gradient Hexane-

Yield: ~60–75% (N9 isomer).[1]

-

Alternative Route (De Novo Cyclization)

For large-scale manufacturing where isomer separation is costly, the Traube Synthesis is preferred. This builds the imidazole ring after the pyrimidine is formed, ensuring 100% regioselectivity for N9.

-

Precursor: 2-Methyl-4-chloro-5-nitro-6-aminopyrimidine.

-

Mechanism: Reduction of nitro group

Diamine

Spectroscopic Characterization (Diagnostic Signals)[1]

-

H NMR (400 MHz, DMSO-d

- 8.45 ppm (s, 1H, H-8 ): Characteristic deshielded singlet of the imidazole ring.[1]

-

3.85 ppm (s, 3H, N9-CH

-

2.65 ppm (s, 3H, C2-CH

-

C NMR (100 MHz, DMSO-d

-

Peaks at ~160 (C2), ~152 (C4), ~150 (C6), ~145 (C8), ~130 (C5).

-

-

Mass Spectrometry (ESI+):

-

[M+H]

= 183.03 (Characteristic 3:1 isotopic pattern for Cl).

-

Part 3: Reactivity & Functionalization Map

The utility of 6-Chloro-2,9-dimethylpurine lies in its predictable reactivity profile. The logical flow of derivatization is visualized below.

Figure 1: Functionalization logic for the 6-Chloro-2,9-dimethylpurine scaffold. The C6-Chlorine is the primary point of diversity, while C8-H allows for late-stage elaboration.

Nucleophilic Aromatic Substitution (S Ar)

The C6-Cl bond is labile.[1]

-

Reaction with Amines: Reacting with benzylamines or anilines yields N6-substituted adenines . This is the classic route to CDK and adenosine receptor antagonists.

-

Conditions: Amine (1.1 eq), Ethanol or n-Butanol, Reflux, 2–6 hrs.[1]

-

-

Reaction with Alkoxides: Generates 6-alkoxypurines.

-

Conditions: NaH + Alcohol, THF, 0°C

RT.

-

C-H Activation at C8

Recent advances allow for direct functionalization of the C8 position without pre-halogenation.

-

Direct Arylation: Pd(OAc)

catalyzed coupling with aryl iodides allows for the expansion of the scaffold, creating "privileged structures" for kinase selectivity.[1]

Part 4: Applications in Drug Discovery[8]

Kinase Inhibitor Scaffolds

The 2,9-dimethyl substitution pattern is often chosen to improve selectivity.

-

Selectivity Filter: The C2-Methyl group creates a steric clash in kinases that have a bulky "gatekeeper" residue, potentially improving selectivity for kinases with smaller gatekeepers.

-

Solubility: The N9-Methyl eliminates the H-bond donor capability of the imidazole NH, which can improve membrane permeability (CNS penetration).[1]

Nucleoside Analogs

While natural nucleosides have a ribose sugar at N9, acyclic nucleoside phosphonates (like Adefovir) often use alkyl linkers. 6-Chloro-2,9-dimethylpurine serves as a model system to study the electronic influence of the purine base on the stability of these linkers.[1]

References

-

Sigma-Aldrich. Product Specification: 6-Chloro-2,9-dimethyl-9H-purine (CAS 40423-36-7).[1] Available at:

-

PubChem. Compound Summary: 6-Chloro-9-methylpurine (Analogous Structure).[7] National Library of Medicine. Available at:

-

Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry 14.12 (2006): 3987-4006.[1] (Validates SNAr protocols on 2,6-dichloropurine scaffolds).

-

Bide Pharmatech. Safety Data Sheet (SDS) for 6-Chloro-2,9-dimethyl-9H-purine. Available at: [1]

Sources

- 1. jchps.com [jchps.com]

- 2. 6-Chloro-2,9-dimethyl-9H-purine [myskinrecipes.com]

- 3. 6-Chloro-2,9-dimethyl-9H-purine | 40423-36-7 [sigmaaldrich.com]

- 4. 40385-46-4 | 1-Hydroxy-4-nitroacridin-9(10H)-one | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. 6-chloro-9-methyl-9H-purin-2-amine | C6H6ClN5 | CID 10821331 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,9-dimethyl-6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,9-dimethyl-6-chloropurine, a substituted purine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific derivative, this document synthesizes information from foundational principles of purine chemistry, data on the parent compound 6-chloropurine, and established methodologies for the synthesis and analysis of related analogues. All claims are grounded in authoritative scientific literature to ensure the highest degree of technical accuracy.

Core Molecular Identity

2,9-dimethyl-6-chloropurine is a heterocyclic aromatic compound featuring a purine core substituted with a chlorine atom at the 6-position and methyl groups at the 2- and 9-positions.

Molecular Formula and Weight

The chemical structure of 2,9-dimethyl-6-chloropurine is based on the standard purine numbering system, which is crucial for the unambiguous identification of substituted derivatives[1][2][3]. The parent 6-chloropurine has the molecular formula C₅H₃ClN₄[4][5][6]. The addition of two methyl (CH₃) groups at the C2 and N9 positions, with the concurrent removal of two hydrogen atoms, results in the following:

-

Molecular Formula: C₇H₇ClN₄

-

Molecular Weight: 182.61 g/mol

| Property | Value |

| Molecular Formula | C₇H₇ClN₄ |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 6-chloro-2,9-dimethyl-9H-purine |

Chemical Structure

The structural representation of 2,9-dimethyl-6-chloropurine is depicted below. The purine core consists of a pyrimidine ring fused to an imidazole ring[2].

Synthesis and Reactivity

Proposed Synthetic Pathway

A common precursor for many substituted purines is 2,6-dichloropurine. A potential synthesis could proceed via selective methylation and nucleophilic substitution.

Experimental Protocol (Hypothetical):

-

N9-Methylation of 2,6-Dichloropurine: 2,6-dichloropurine is alkylated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF). This reaction typically yields a mixture of N9 and N7 isomers, with the N9 isomer often being the major product[7]. The isomers would then be separated chromatographically.

-

C2-Methylation via Cross-Coupling: The more challenging C-C bond formation at the C2 position can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Stille or Negishi coupling. The 2-chloro-substituent of the 9-methyl-2,6-dichloropurine intermediate would be reacted with an organometallic methylating agent like methylzinc chloride or trimethylstannylmethane. The chlorine at C6 is generally more reactive towards nucleophilic aromatic substitution, but under specific catalytic conditions, selective reaction at C2 can be favored.

Chemical Reactivity

The reactivity of 2,9-dimethyl-6-chloropurine is dictated by its key functional groups:

-

6-Chloro Group: The chlorine atom at the C6 position is a good leaving group and is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) to generate libraries of 6-substituted purine derivatives[8][9]. This is a cornerstone of purine-based drug discovery[10][11].

-

Methyl Groups: The methyl groups at the C2 and N9 positions are generally stable. However, the C2-methyl group may slightly influence the electronic properties of the purine ring. The N9-methyl group prevents the formation of N-glycosidic bonds, meaning this compound is a purine base derivative and not a nucleoside analogue. Methylation at purine nitrogens can also destabilize the N-glycosidic bond in nucleosides, though this is not directly applicable here[12][13].

Physicochemical Properties (Predicted)

Direct experimental data on the physicochemical properties of 2,9-dimethyl-6-chloropurine are not available. The following properties are predicted based on the known characteristics of 6-chloropurine and the influence of methylation.

| Property | Predicted Value/Observation | Rationale |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on the appearance of the parent compound, 6-chloropurine[14][15]. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | 6-chloropurine itself has limited water solubility but is soluble in DMSO[15][16]. The addition of two methyl groups will increase its lipophilicity, likely further reducing water solubility. |

| Melting Point | Likely to be a high-melting solid, possibly decomposing at elevated temperatures. | 6-chloropurine has a melting point above 300 °C with decomposition[6]. The addition of methyl groups may alter this, but it is expected to remain a high-melting compound. |

| Stability | Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | The purine ring is aromatic and generally stable. The chloro-substituent is the most reactive site. |

Potential Applications in Research and Drug Development

Substituted purines are a cornerstone of medicinal chemistry due to their structural similarity to endogenous nucleobases, allowing them to interact with a wide range of biological targets. While the specific biological activity of 2,9-dimethyl-6-chloropurine has not been reported, its structural motifs suggest potential applications in several areas:

-

Kinase Inhibition: The 2,6,9-trisubstituted purine scaffold is a well-established pharmacophore for the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs). Compounds like roscovitine and olomoucine, which share this substitution pattern, are potent CDK inhibitors with antiproliferative effects on cancer cell lines[7]. 2,9-dimethyl-6-chloropurine could serve as a key intermediate for the synthesis of novel kinase inhibitors by replacing the C6-chloro group with various amine-containing moieties.

-

Antiviral and Anticancer Agents: 6-chloropurine and its derivatives have been investigated for their potential as antiviral and anticancer agents[14][17]. Some 6-chloropurine nucleoside analogues have shown activity against SARS-CoV[14]. The mechanism of action for some of these compounds involves their conversion to toxic intermediates within cells[18]. The 2,9-dimethyl substitution pattern would modulate the compound's properties and could lead to novel biological activities.

-

Chemical Probe and Library Synthesis: Due to the reactive chlorine at the C6 position, 2,9-dimethyl-6-chloropurine is a valuable building block for combinatorial chemistry and the synthesis of focused compound libraries for high-throughput screening.

Analytical and Spectroscopic Characterization

The structural elucidation and purity assessment of 2,9-dimethyl-6-chloropurine would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

-

A singlet for the C8-H proton, typically found downfield in the aromatic region (δ 8.0-9.0 ppm) for purines[15].

-

Two singlets corresponding to the two methyl groups (C2-CH₃ and N9-CH₃). The exact chemical shifts would depend on the solvent, but they would likely appear in the δ 2.5-4.0 ppm range.

-

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): This technique would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 183.61.

-

Isotopic Pattern: A characteristic isotopic pattern for a monochlorinated compound would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be the primary method for assessing the purity of 2,9-dimethyl-6-chloropurine. The purine ring is a strong chromophore, typically absorbing UV light in the 260-270 nm range[19].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be used for the analysis of this compound, potentially after derivatization to improve volatility and chromatographic performance, a common strategy for analyzing methylated purines[1][20].

Safety and Handling

As with any laboratory chemical, 2,9-dimethyl-6-chloropurine should be handled with appropriate safety precautions.

-

Hazard Classification: Based on the parent compound 6-chloropurine, it should be considered hazardous. It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract[6].

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place[19].

Conclusion

2,9-dimethyl-6-chloropurine represents a valuable, albeit understudied, chemical entity within the broader class of substituted purines. Its molecular structure, featuring a reactive C6-chloro group and two methyl substituents, makes it an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets, including protein kinases. While direct experimental data for this specific compound is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, properties, and potential applications, thereby serving as a foundational resource for researchers in medicinal chemistry and drug discovery.

References

- Glen Research. (n.d.). Technical Note - DNA and RNA Nucleoside Numbering System. Glen Report 33-15.

- Quora. (2017, August 15).

- University of Massachusetts. (n.d.). Nucleotide Numbering.

- Bio-Synthesis Inc. (2015, April 17). Numbering convention for nucleotides.

- Indiana State University. (1997, December 4). Purine and Pyrimidine Metabolism.

- Guidechem. (2022, December 21). What are the applications and storage conditions of 6-Chloropurine?

- Kim, H. J., et al. (2010). Synthesis of Some Biologically Active Halogenopurines. Journal of the Korean Chemical Society, 54(4), 459-465.

- Organic Syntheses. (n.d.). Procedure.

- PrepChem.com. (n.d.). Synthesis of 6-chloropurine hydrochloride.

- Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-78.

- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine.

- Ghavami, M. A., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(3), M481.

- ChemicalBook. (2026, January 13). 6-Chloropurine.

- Google P

- Chemsrc. (2025, August 22). 6-chloropurine.

- MedChemExpress. (n.d.). 6-Chloropurine (6-Chloro-9H-purine).

- ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine1. Journal of the American Chemical Society.

- Cheméo. (n.d.). Chemical Properties of 6-Chloropurine (CAS 87-42-3).

- Cayman Chemical. (2023, August 21).

- BenchChem. (n.d.). 2-Chloro-N,N-dimethyl-9H-purin-6-amine.

- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.

- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine 97 10310-21-1.

- Cheméo. (n.d.). 6-Chloropurine.

- NIST. (n.d.). 6-Chloropurine.

- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.

- Journal of the Korean Chemical Society. (2010, August 20). Synthesis of Some Biologically Active Halogenopurines.

- Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.

- ResearchGate. (2025, November 13). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.

- Spáčilová, J., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3168.

- ChemicalBook. (2026, January 13). 6-Chloropurine.

- Jelinsky, S. A., et al. (2001). Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage. Biochemistry, 40(43), 12970-12980.

- BenchChem. (n.d.). 2-Chloro-N,N-dimethyl-9H-purin-6-amine.

- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine 97 10310-21-1.

- Fisher Scientific. (n.d.).

Sources

- 1. Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different mass spectrometric approaches in the identification of endogenous methylated purine bases in urine extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast-atom bombardment mass spectrometry for mapping of endogenous methylated purine bases in urine extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Nuclear Magnetic Resonance Analysis of Urine as Diagnostic Tool for Organic Acidemias and Aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.mx [scielo.org.mx]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]

- 16. 6-Chloropurine | 87-42-3 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to 6-Chloro-9-methylpurine and 6-Chloro-2,9-dimethylpurine: A Comparative Analysis for Drug Discovery

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparative analysis of two key purine analogs: 6-chloro-9-methylpurine and 6-chloro-2,9-dimethylpurine. As a senior application scientist, this document is structured to deliver not only foundational chemical and physical data but also to impart a deeper understanding of the nuanced differences imparted by the C2-methyl group. This guide will explore the implications of this structural variation on chemical reactivity, synthetic accessibility, and potential biological activity, offering valuable insights for the design and development of novel therapeutics.

Introduction: The Significance of the Purine Scaffold in Medicinal Chemistry

Purine analogs are a cornerstone in the development of therapeutics, particularly in oncology and virology.[1] Their structural resemblance to endogenous purines allows them to function as antimetabolites, interfering with critical cellular processes such as DNA and RNA synthesis.[2] The 6-chloropurine moiety is a particularly versatile synthetic intermediate, with the chlorine atom at the C6 position serving as an excellent leaving group for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[3][4] This guide focuses on two N9-methylated 6-chloropurines, with and without a C2-methyl substituent, to elucidate the impact of this seemingly minor structural change.

Physicochemical Properties: A Head-to-Head Comparison

The addition of a methyl group at the C2 position in 6-chloro-2,9-dimethylpurine introduces subtle but significant changes to its physicochemical properties when compared to 6-chloro-9-methylpurine. These differences can influence solubility, membrane permeability, and interactions with biological targets.

| Property | 6-chloro-9-methylpurine | 6-chloro-2,9-dimethylpurine |

| Molecular Formula | C₆H₅ClN₄ | C₇H₇ClN₄ |

| Molecular Weight | 168.58 g/mol [5] | 182.61 g/mol [6] |

| Melting Point | 129-134 °C[1] | Not available |

| Boiling Point | 321.7±45.0 °C at 760 mmHg[1] | Not available |

| Calculated logP | 1.3[5] | 1.4[6] |

| Hydrogen Bond Acceptors | 3 | 3 |

| Hydrogen Bond Donors | 0 | 0 |

The Impact of C2-Methylation: Unraveling the Differences

The presence of a methyl group at the C2 position of the purine ring in 6-chloro-2,9-dimethylpurine has profound implications for its chemical and biological properties.

Electronic and Steric Effects

The methyl group is an electron-donating group. This inductive effect increases the electron density of the purine ring system. This can influence the reactivity of the molecule, particularly the susceptibility of the C6 position to nucleophilic attack. While the C6-chloro group remains the primary site for substitution, the altered electronics may modulate the reaction kinetics.

Sterically, the C2-methyl group can influence the binding of the molecule to biological targets. This can lead to increased selectivity for certain enzymes or receptors, as the methyl group may either fit into a specific hydrophobic pocket or sterically hinder binding to other off-target proteins.

Reactivity and Synthetic Considerations

The C6-chloro atom in both molecules is the most reactive site for nucleophilic aromatic substitution (SNAr). However, the electron-donating nature of the C2-methyl group in 6-chloro-2,9-dimethylpurine may slightly decrease the electrophilicity of the C6-carbon, potentially leading to slower reaction rates compared to 6-chloro-9-methylpurine under identical conditions.

Caption: Comparative SNAr reactivity at the C6 position.

Synthesis Protocols: A Practical Guide

The following protocols provide a generalized framework for the synthesis of these purine analogs. Researchers should optimize these conditions based on their specific substrates and available laboratory equipment.

Synthesis of 6-chloro-9-methylpurine

This protocol is adapted from established methods for the N9-alkylation of 6-chloropurine.[7]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-chloropurine (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the stirred solution at room temperature.

-

Alkylation: Introduce methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 6-chloro-2,9-dimethylpurine

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for 6-chloro-2,9-dimethylpurine.

Step-by-Step Methodology (Hypothetical):

-

Starting Material: Begin with commercially available 2-amino-6-chloropurine.

-

Diazotization and Chlorination: Convert the 2-amino group to a chloro group via a Sandmeyer-type reaction. This typically involves treatment with sodium nitrite in an acidic medium, followed by reaction with a chloride source.

-

N9-Methylation: The resulting 2,6-dichloropurine can then be selectively N9-methylated using a protocol similar to that described for 6-chloro-9-methylpurine.

-

C2-Methylation: The C2-chloro group can then be methylated. This may require a metal-catalyzed cross-coupling reaction, for example, using a methylating agent like trimethylaluminum in the presence of a palladium catalyst.

Biological Activity and Therapeutic Potential: A Comparative Outlook

While 6-chloro-9-methylpurine is primarily utilized as a synthetic intermediate, its structural analogs have shown a range of biological activities.[1][9] The introduction of a methyl group at the C2 position in 6-chloro-2,9-dimethylpurine is likely to significantly alter its biological profile.

Cytotoxicity and Anticancer Potential

Purine analogs are well-known cytotoxic agents.[9] The cytotoxicity of these compounds is often evaluated using in vitro assays such as the MTT or resazurin assay.[9]

General Cytotoxicity Assay Workflow:

Caption: General workflow for an in vitro cytotoxicity assay.

Kinase Inhibition: A Potential Mechanism of Action

Many purine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10][11] The purine scaffold mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.[12]

The C2-methyl group of 6-chloro-2,9-dimethylpurine could enhance its selectivity for specific kinases by interacting with hydrophobic residues in the ATP-binding site.

Potential Kinase Inhibition Mechanism:

Caption: Potential inhibition of a kinase signaling pathway by a purine analog.

Analytical Characterization: Spectroscopic Insights

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the characterization of these purine analogs.

Mass Spectrometry

In the mass spectrum of both compounds, the molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of the presence of a single chlorine atom.[13][14]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of 6-chloro-9-methylpurine will show characteristic signals for the purine ring protons and the N9-methyl group. In 6-chloro-2,9-dimethylpurine, an additional singlet corresponding to the C2-methyl group will be observed. The chemical shifts of the purine protons will also be influenced by the C2-methyl substituent.[15]

¹³C NMR: The carbon NMR spectra will provide further confirmation of the structures, with distinct signals for each carbon atom in the purine ring and the methyl groups.

Conclusion and Future Directions

This technical guide has highlighted the key differences between 6-chloro-9-methylpurine and 6-chloro-2,9-dimethylpurine. The introduction of a methyl group at the C2 position imparts distinct electronic and steric properties that are predicted to influence the compound's reactivity, synthetic accessibility, and biological activity.

For researchers in drug discovery, 6-chloro-2,9-dimethylpurine and its derivatives represent a promising, yet underexplored, area of chemical space. Further investigation into the synthesis and biological evaluation of this and other 2-substituted purine analogs is warranted to fully elucidate their therapeutic potential. The protocols and comparative data provided herein offer a solid foundation for such future endeavors.

References

-

BenchChem. (2025). Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. Link

-

BenchChem. (2025). Application Note and Protocol for Assessing the Cytotoxicity of 1H-Purine, 2,6,8-trimethyl-. Link

-

PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. Link

-

Chemsrc. (2025, August 25). 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9. Link

-

MedChemExpress. (n.d.). Chloropurine riboside (6-Chloropurine riboside) | Purine Nucleoside Analog. Link

-

Chem-Impex. (n.d.). 6-Chloropurine. Link

- Deau, E., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670.

- Kelley, J. L., et al. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of medicinal chemistry, 32(8), 1757–1763.

-

ResearchGate. (n.d.). Comparison of the reactivity of the purine analogs. Link

- Polepalli, S., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(4), 735-740.

- Otyepka, M., et al. (2000). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry, 43(12), 2334-2343.

- Meijer, L., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. The EMBO journal, 16(2), 351–361.

-

BenchChem. (2025, December). Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. Link

- Anderson, M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(1), 143-157.

- Ragab, A., et al. (2025, February 4). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15, 1000-1025.

- Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3053.

- Zheldakova, R. A., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Beilstein Journal of Organic Chemistry, 17, 466-476.

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Link

-

ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Link

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Link

-

Creative Biolabs. (2024, February 28). Cytotoxicity Assay Protocol. Link

-

U.S. Patent No. US2832781A. (1958). 6-chloropurine. Google Patents. Link

- Galkin, A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

- Studzińska-Sroka, E., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2977.

- Hylsová, M., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. European journal of medicinal chemistry, 232, 114190.

- Kostadinov, I., & Georgiev, G. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 5-11.

-

Sigma-Aldrich. (n.d.). 2-Chloro-6(methylamino)purine. Link

- Barvík, I., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 89(9), 5945-5956.

- Kim, S. H., et al. (2010). Synthesis of Some Biologically Active Halogenopurines. Journal of the Korean Chemical Society, 54(4), 453-457.

-

NIST. (n.d.). 6-Chloropurine. NIST WebBook. Link

-

ChemicalBook. (n.d.). 6-Chloropurine(87-42-3) 1H NMR spectrum. Link

- Salas, C., et al. (2019). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 352(11-12), 1900166.

-

MedChemExpress. (n.d.). 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate. Link

-

Albalawi, F. S., et al. (2025). Chemical structures of 2,6,9-trisubstituted purines with biological... ResearchGate. Link

- Jorda, R., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. British journal of pharmacology, 176(22), 4339–4352.

-

ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis. Link

-

DTIC. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Link

-

ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological properties. Link

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Link

-

University of Calgary. (n.d.). Chemical shifts. Link

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Link

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. Link

-

GNPS. (2020, November 16). GNPS Library Spectrum CCMSLIB00005727123. Link

-

PubChemLite. (n.d.). 2-chloro-6,9-dimethyl-9h-purine (C7H7ClN4). Link

-

Michigan State University. (n.d.). Proton NMR Table. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-chloro-6,9-dimethyl-9h-purine (C7H7ClN4) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Proton NMR Table [www2.chemistry.msu.edu]

safety data sheet (SDS) for 6-Chloro-2,9-dimethyl-9H-purine

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2,9-dimethyl-9H-purine

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 6-Chloro-2,9-dimethyl-9H-purine is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including other chlorinated purine derivatives. The recommendations herein are based on expert analysis of the compound's structure and the known hazards of similar chemical entities. Researchers must always apply their professional judgment and conduct a thorough risk assessment before use.

Section 1: Compound Profile and Inferred Hazard Assessment

6-Chloro-2,9-dimethyl-9H-purine is a substituted purine derivative. Its structure, featuring a chlorinated purine core with two methyl groups, suggests its utility as a synthetic intermediate in medicinal chemistry and drug discovery, likely for creating more complex molecules by displacing the chlorine atom at the 6-position.[1][2] The inherent reactivity of the chloropurine scaffold is fundamental to its synthetic utility but also dictates its potential biological and toxicological profile.

Based on data from close structural analogs like 6-chloro-9-methyl-9H-purine, a comprehensive hazard profile can be inferred.[3][4] The primary health risks are associated with irritation and acute toxicity.

Inferred GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.[5] Based on available data for analogous compounds, 6-Chloro-2,9-dimethyl-9H-purine is anticipated to fall under the following classifications:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Data synthesized from analogous compounds reported by PubChem and Sigma-Aldrich.[3][4]

The causality for these classifications stems from the electrophilic nature of the chlorinated purine ring system, which can react with biological nucleophiles, leading to irritation and toxicity. The compound is a solid powder, meaning the primary exposure routes of concern are inhalation of dust particles and direct contact with skin or eyes.[6]

Section 2: Proactive Exposure Control and Safe Handling

A proactive approach to safety, grounded in the principles of risk mitigation, is paramount. The following controls are designed to create a self-validating system of safety when handling this and similar compounds.

Engineering Controls: The First Line of Defense

The potential for respiratory tract irritation and harm if inhaled necessitates that all handling of solid 6-Chloro-2,9-dimethyl-9H-purine be conducted within a certified chemical fume hood.[4]

-

Rationale: A fume hood provides constant airflow that draws dust and potential vapors away from the researcher's breathing zone, preventing inhalation exposure. The sash also serves as a physical barrier. All weighing, transferring, and reaction setups involving this compound must occur inside the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is not merely a recommendation but a requirement. The selection of PPE must directly address the inferred hazards of skin and eye irritation.[4]

-

Eye and Face Protection: Wear ANSI-rated safety goggles with side shields.[7] A face shield should be worn over goggles if there is a significant risk of splashing during solution-based work.

-

Expert Insight: The "serious eye irritation" classification for analogs indicates that even minor contact can cause significant, potentially lasting damage. Standard safety glasses are insufficient; fully sealed goggles are required to prevent dust from entering the eyes.

-

-

Skin Protection: Wear nitrile gloves at all times. Inspect gloves for any signs of degradation or puncture before use. A standard laboratory coat must be worn and fully fastened.

-

Respiratory Protection: If engineering controls fail or for major spill cleanup, a full-face respirator with appropriate cartridges should be used.[7]

Hygiene: Preventing Unseen Exposures

Strict adherence to laboratory hygiene practices is critical to prevent accidental ingestion or cross-contamination.

-

Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[4][9]

-

Do not eat, drink, or smoke in any area where this chemical is handled or stored.[4][10]

Section 3: Emergency Response and First Aid Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Containment and Cleanup Workflow

In the event of a spill, the primary objectives are to prevent the spread of contamination and to protect personnel.

Caption: Workflow for handling a chemical spill.

Detailed Spill Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity. Clear the area of all non-essential personnel.[8]

-

Control and Assess: If safe to do so, ensure the fume hood is operational. Assess the extent of the spill to determine if it can be managed by lab personnel or requires emergency services.

-

PPE: Before approaching the spill, don the appropriate PPE as detailed above.

-

Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use air hoses for cleaning.[8]

-

Cleanup: Carefully sweep the material into a designated, sealable container for hazardous waste. Avoid creating dust.[6][9]

-

Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Disposal: Seal and label the container of hazardous waste. Dispose of it according to your institution's environmental health and safety (EHS) guidelines.[9]

First Aid Measures: A Step-by-Step Guide

In case of personal exposure, immediate action is critical.[11]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][10]

Section 4: Storage, Stability, and Disposal Considerations

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from sources of ignition and incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]

-

Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Waste Disposal

All waste materials, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service in strict accordance with all federal, state, and local regulations.[4] Do not allow this chemical to enter the environment.[9]

References

-

PubChem. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. National Center for Biotechnology Information. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mu.edu.sa [mu.edu.sa]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

nucleophilic aromatic substitution protocols for 6-chloropurine derivatives

Application Note: Nucleophilic Aromatic Substitution ( ) Protocols for 6-Chloropurine Derivatives

Introduction & Strategic Importance

The 6-chloropurine scaffold is a linchpin in medicinal chemistry, serving as the primary entry point for synthesizing adenosine analogs, cytokinins (e.g., Kinetin, Zeatin), and cyclin-dependent kinase (CDK) inhibitors (e.g., Roscovitine).

While the purine ring system is electron-rich, the specific arrangement of nitrogen atoms renders the C6 position electron-deficient, susceptible to Nucleophilic Aromatic Substitution (

This guide provides field-proven protocols for displacing the C6-chloride, moving beyond textbook definitions to address solubility issues, N9-tautomer interference, and green chemistry optimizations.

Mechanistic Foundation

The reaction proceeds via an Addition-Elimination (

The "Electronic Trap"

The electronegativity of the pyrimidine ring nitrogens (N1 and N3) pulls electron density away from C6. This effect is amplified if the imidazole ring (N7/N9) is electron-withdrawing.

-

Critical Insight: If the N9 position is unsubstituted (N-H), basic conditions will deprotonate it (

). The resulting imidazolide anion donates electron density back into the ring, deactivating the C6 position toward nucleophilic attack. Therefore, N9-protected purines (e.g., THP, Boc, alkyl) react significantly faster than 6-chloropurine itself.

Mechanistic Pathway (DOT Visualization)

Figure 1: The

Protocol A: C6-Amination (The "Workhorse")

Amination is the most common transformation. The choice of solvent determines the workup efficiency.

Method A1: Thermal Substitution in n-Butanol (Standard)

Best for: Non-volatile amines, large scale, substrates with poor solubility.

Reagents:

-

Amine (1.1 – 1.5 equiv)

-

Triethylamine (

) (1.2 equiv) – Optional if amine is valuable; otherwise use 2.0+ equiv of amine. -

Solvent: n-Butanol (n-BuOH).

Protocol:

-

Setup: Charge a round-bottom flask with 6-chloropurine and n-BuOH (5 mL per mmol).

-

Addition: Add the amine and

. -

Reaction: Heat to reflux (

) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).-

Note: n-BuOH is preferred over Ethanol because the higher boiling point overcomes the activation energy barrier for sluggish amines.

-

-

Workup (Precipitation): Cool the mixture to room temperature. The product often precipitates.[5]

-

If Solid: Filter and wash with cold ether.

-

If Soluble: Evaporate n-BuOH (rotovap bath at

), resuspend residue in water, and extract with Ethyl Acetate.

-

Method A2: Microwave-Assisted Aqueous Synthesis (Green Chemistry)

Best for: Rapid library synthesis, "Green" compliance, N9-unprotected purines.

Scientific Rationale: Water increases the dielectric constant, stabilizing the polar transition state. Microwave irradiation provides rapid, uniform heating, often suppressing side reactions.

Protocol:

-

Setup: In a microwave vial, suspend 6-chloropurine (1.0 mmol) in distilled water (3 mL).

-

Reagent: Add amine (1.2 mmol). No external base is usually required if amine is in slight excess.

-

Irradiation: Heat at

– -

Workup: Cool to

. The hydrophobic product usually precipitates from the aqueous phase. Filter and wash with water.[4][5][6]-

Yield: Typically 85–95% [1].

-

Protocol B: C6-Alkoxylation (Ether Synthesis)

Displacing chloride with an oxygen nucleophile is more difficult than with amines due to the lower nucleophilicity of neutral alcohols and the reversibility of the reaction.

Reagents:

-

Alcohol (ROH) as solvent and reagent.

-

Base: Sodium Hydride (NaH) or Sodium metal (Na).

Protocol:

-

Activation:

-

Option A (NaH): Suspend NaH (60% dispersion, 2.0 equiv) in anhydrous THF or the alcohol itself at

. Add the alcohol dropwise to generate the alkoxide. -

Option B (Na metal): Dissolve Na metal in the alcohol to generate a solution of NaOR.

-

-

Reaction: Add the 6-chloropurine solution. Heat to reflux (critical).[4]

-

Duration: 2–6 hours.

-

Quench: Carefully add Acetic Acid to neutralize the excess alkoxide (prevents hydrolysis during workup).

-

Purification: Evaporate solvent. Partition between water/DCM.

Expert Tip (DABCO Catalysis): For sterically hindered alcohols, add 1.0 equiv of DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO displaces the chloride first to form a highly reactive quaternary ammonium salt, which is then rapidly displaced by the alkoxide [2].

Protocol C: C6-Thiolation

6-Mercaptopurine is a classic chemotherapeutic. Thiol substitutions are generally faster than alkoxylations due to the high nucleophilicity of sulfur.

Protocol:

-

Reagents: 6-Chloropurine (1 equiv), Thiourea (1.1 equiv) or NaSH.

-

Solvent: Ethanol or DMF.

-

Condition: Reflux for 1–2 hours.

-

Mechanism (Thiourea): Initial attack forms an isothiouronium salt. Subsequent hydrolysis with mild aqueous base releases the free thiol (or thione tautomer).

Experimental Decision Logic

Use the following workflow to select the optimal protocol based on your substrate and constraints.

Figure 2: Decision tree for selecting reaction conditions based on substrate protection and nucleophile type.

Comparative Data & Troubleshooting

Solvent Effects on Reaction Rate (Amination)

| Solvent | Temperature | Relative Rate | Workup Ease |

| Water (MW) | Fast (+++++) | Excellent (Precipitation) | |

| n-Butanol | High (++++) | Good (Evaporation required) | |

| Ethanol | Moderate (++) | Good | |

| DMF/DMSO | High (++++) | Poor (High boiling point removal) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | N9-deprotonation deactivating ring. | Protect N9 (THP/Boc) or increase Temp > |

| Hydrolysis (OH product) | Wet solvent or hygroscopic amine. | Dry solvents over molecular sieves. Use anhydrous conditions. |

| Incomplete Conversion | Leaving group re-attack or equilibrium. | Add non-nucleophilic base (DIPEA) to trap HCl. Use Microwave. |

| Product Oiling Out | Impurities or solvent retention. | Triturate with Diethyl Ether or Hexanes to induce crystallization. |

References

-

Qu, G., et al. (2006).[12] Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. Journal of the Brazilian Chemical Society, 17(5), 915-922.[12] Link

-

Guo, H., et al. (2011).[13] Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone.[13] Organic & Biomolecular Chemistry, 9, 2065-2068.[13] Link

- Legraverend, M., et al. (2006). Synthesis of 6-alkoxy-2-aminopurines. Tetrahedron, 62, 2065.

- Schirrmacher, R., et al. (1999). Synthesis of 6-substituted purines. Synthesis, 1999(8), 1279-1282. (Base protocols for thermal substitution).

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scielo.br [scielo.br]

- 11. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

procedure for converting 6-chloro-2,9-dimethylpurine to 6-alkoxy derivatives

Application Note: AN-PUR-062

Topic: Optimized Synthesis of 6-Alkoxy-2,9-Dimethylpurines via Nucleophilic Aromatic Substitution (

Executive Summary

This guide details the protocol for converting 6-chloro-2,9-dimethylpurine into various 6-alkoxy derivatives. These motifs are critical pharmacophores in medicinal chemistry, particularly in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents.

The transformation relies on a Nucleophilic Aromatic Substitution (

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1][4] The purine ring, electron-deficient due to the electronegative nitrogen atoms, is susceptible to nucleophilic attack at the C6 position.

-

Activation: The base deprotonates the alcohol (

) to generate the strongly nucleophilic alkoxide ( -

Addition: The alkoxide attacks C6, disrupting the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

), yielding the 6-alkoxy product.

Key Structural Influence:

-

9-Methyl Effect: Blocks the N9 position, eliminating the risk of N-alkylation and simplifying purification.

-

2-Methyl Effect: The inductive electron-donating effect (+I) of the methyl group at C2 increases electron density at C6 relative to unsubstituted purine, slightly raising the activation energy. Consequently, these reactions often require heat (50–80 °C) compared to highly electron-deficient analogs.

Figure 1:

Experimental Protocols

Materials & Reagents

-

Substrate: 6-Chloro-2,9-dimethylpurine (Purity >98%).

-

Base: Sodium Hydride (60% dispersion in oil) OR Sodium metal (for Method A).

-

Solvents: Anhydrous THF, DMF, or the respective alcohol (dried over molecular sieves).

-

Atmosphere: Argon or Nitrogen (strictly required to prevent hydrolysis).

Method A: Alcohol as Solvent (Excess Reagent)

Best for: Methanol, Ethanol, Isopropanol, and other cheap, liquid alcohols.

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Alkoxide Generation:

-

Add anhydrous alcohol (

of substrate). -

Option 1: Cautiously add Sodium metal (

) piece-wise. Wait for complete dissolution ( -

Option 2: Add NaH (

) slowly at 0 °C. Stir for 15 min.

-

-

Reaction: Add 6-chloro-2,9-dimethylpurine (

) in one portion. -

Execution: Heat to reflux. Monitor by TLC (System: 5% MeOH in DCM).

-

Typical Time: 2–6 hours.

-

-

Workup:

-

Cool to room temperature.[3]

-

Neutralize with Glacial Acetic Acid (to pH ~7).

-

Evaporate solvent under reduced pressure.

-

Resuspend residue in water (

). -

If Solid: Filter, wash with cold water, and dry.

-

If Oil: Extract with DCM (

), dry over

-

Method B: Limiting Reagent (NaH/THF/DMF)

Best for: Expensive alcohols, solid alcohols (e.g., benzyl alcohol), or complex chiral alcohols.

-

Setup: Flame-dry a reaction vial or RBF. Flush with Argon.

-

Deprotonation:

-

Suspend NaH (

) in anhydrous THF or DMF ( -

Cool to 0 °C.

-

Add the alcohol (

) dropwise (if liquid) or as a solution in THF. -

Stir at 0 °C for 15 min, then RT for 15 min to ensure alkoxide formation.

-

-

Reaction: Add 6-chloro-2,9-dimethylpurine (

). -

Execution:

-

Heat to 60–80 °C. (THF refluxes at 66 °C; DMF requires an oil bath).

-

Note: DMF accelerates

due to its polar aprotic nature but is harder to remove.

-

-

Workup:

-

Quench carefully with saturated

solution. -

Extract with EtOAc (

). -

Wash organic layer with water (

) and brine ( -

Dry (

), filter, and concentrate.

-

Workup & Purification Decision Tree

Efficient isolation depends on the physical state of the product and the solvent used.

Figure 2: Strategic decision tree for product isolation and purification.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation or low temperature. | Increase NaH to 2.0 eq; Ensure alcohol is dry; Increase temperature to 80 °C (switch to DMF if using THF). |

| Hydrolysis Product (Hypoxanthine) | Water in solvent/reagents. | Use freshly distilled solvents; Flame-dry glassware; Ensure NaH oil is not degraded. |

| Side Products | Competitive attack by solvent (if using DMF/DMSO). | Ensure temperature does not exceed 100 °C; Use THF if possible. |

| Poor Solubility | Product is highly crystalline. | Add small amount of MeOH to DCM during extraction; Recrystallize from EtOH/Water instead of chromatography. |

Data Summary: Typical Yields

-

Primary Alcohols (MeOH, EtOH): 85–95%

-

Secondary Alcohols (iPrOH): 70–85% (Steric hindrance slows reaction)

-

Phenols (Ar-OH): 80–90% (Requires higher temp/DMF)

References

-

Mechanistic Found

in Purines: -

Synthetic Protocol (Alkoxylation)

-

Solvent & Workup Considerations

-

Biological Relevance (CDK Inhibitors)

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: SNAr Optimization for 6-Chloro-2,9-dimethyl-9H-purine

Current Status: Operational Agent: Senior Application Scientist Topic: Nucleophilic Aromatic Substitution (SNAr) Optimization Substrate: 6-Chloro-2,9-dimethyl-9H-purine (CAS: 53473-06-8)

Introduction: The Substrate & Reactivity Profile

Welcome to the optimization center. You are working with 6-Chloro-2,9-dimethyl-9H-purine , a specialized scaffold often used in the synthesis of kinase inhibitors and adenosine receptor antagonists.

Before troubleshooting, you must understand the specific electronic environment of this molecule. Unlike generic 6-chloropurine, your substrate has two critical features:

-

N9-Methylation: This is an advantage. It "locks" the tautomer, preventing the formation of the unreactive purinide anion (which plagues N-unsubstituted purines under basic conditions). This makes your substrate highly reactive toward nucleophiles.

-

C2-Methylation: This group exerts a weak inductive electron-donating effect (+I). While it slightly deactivates the C6 position compared to a C2-H, it does not severely hamper reactivity (unlike a C2-amino group).

Module 1: Standard Optimized Protocol (The "Golden Path")

If you are setting up this reaction for the first time, do not guess. Use this validated protocol as your baseline.

Reaction Class: SNAr Displacement Target Nucleophiles: Primary/Secondary Amines, Alkoxides, Thiols.

Step-by-Step Methodology

-

Stoichiometry:

-

Substrate: 1.0 equivalent

-

Nucleophile: 1.1 – 1.2 equivalents (If nucleophile is volatile/cheap, use 2.0 eq).

-

Base: 1.5 – 2.0 equivalents (DIPEA or Et3N). Note: If using an alkoxide nucleophile, no additional base is needed.

-

-

Solvent Selection:

-

Standard:n-Butanol (Reactions at 80–110 °C). The protic nature assists chloride departure via hydrogen bonding.

-

High-Speed:DMSO or DMF (Reactions at 60–90 °C). Polar aprotic solvents accelerate the reaction by increasing the energy of the nucleophile ground state.

-

-

Execution:

-

Dissolve substrate in solvent (0.2 M – 0.5 M concentration).

-

Add Base, followed by Nucleophile.

-

Heat to 80 °C . Monitor by TLC/LC-MS at 1 hour.

-

Completion: Usually < 4 hours.

-

-

Workup (Purification):

-

Most 6-amino-2,9-dimethylpurines are hydrophobic.

-

Pour the reaction mixture into ice-cold water (5x volume).

-

The product typically precipitates.[1] Filter and wash with water.

-

Module 2: The Mechanism (Visualized)

Understanding the "Why" helps you fix the "How." The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

Caption: The SNAr pathway. The N9-methyl group ensures the purine ring remains electron-deficient, facilitating the initial nucleophilic attack.

Module 3: Troubleshooting Center (FAQs)

Scenario A: "My reaction is stuck at 50% conversion after 24 hours."

Diagnosis: Kinetic stalling. The activation energy barrier is not being crossed efficiently. Root Causes:

-

Solvent Shelling: If using n-Butanol, the nucleophile might be too solvated.

-

Steric Bulk: Is your nucleophile sterically hindered (e.g., tert-butyl amine)?

-

Temperature: 80 °C might be insufficient for the 2-methyl deactivated core.

Corrective Actions:

-

Switch Solvent: Move to DMSO or NMP . These are "naked anion" activators.

-

Microwave Irradiation: 6-Chloropurines are excellent candidates for microwave synthesis.[2][3] Try 120 °C for 15-30 mins in Ethanol or DMF.

-

Catalysis: Add 10 mol% KI (Potassium Iodide) . This generates a transient 6-Iodo intermediate (Finkelstein reaction in situ), which is a better leaving group than chloride [1].

Scenario B: "I see a new spot, but the mass is M-18 (Hydrolysis)."

Diagnosis: You have synthesized 2,9-dimethyl-1,9-dihydro-6H-purin-6-one (Hydrolysis product). Root Causes:

-

Wet Solvent: SNAr competes with hydrolysis. Chloride is displaced by water (OH⁻) instead of your amine.

-

Hygroscopic Base: Using old KOH or NaOH pellets.

Corrective Actions:

-

Dry System: Use anhydrous DMF/DMSO and store over molecular sieves (4Å).

-

Change Base: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or Et3N . Avoid hydroxide bases.

-

Stoichiometry Check: Ensure your amine nucleophile is in excess (1.5 eq) to statistically outcompete trace water.

Scenario C: "My yield is low due to workup losses."

Diagnosis: The product is partially soluble in the aqueous quench. Corrective Actions:

-

Salting Out: Saturate the aqueous layer with NaCl to force the organic product out.

-

pH Adjustment: If the product is an amine, ensure the pH is basic (>10) during extraction to keep it in the neutral (organic-soluble) form.

-

Alternative Workup: Evaporate the organic solvent (DMF/DMSO) using a high-vacuum Genevac or lyophilizer, then perform a solid-load column chromatography.

Module 4: Decision Support Matrix

Use this logic flow to determine your next experimental move.

Caption: Decision tree for real-time reaction monitoring. Prioritize kinetic fixes for stalled reactions and thermodynamic fixes (dryness) for impurity profiles.

Summary of Quantitative Data

| Variable | Standard Condition | High-Performance Condition | Why? |

| Solvent | n-Butanol | DMSO / NMP | DMSO accelerates SNAr rate by ~10-100x vs alcohols [2]. |

| Temperature | Reflux (117 °C) | 80–100 °C | Lower temp in DMSO prevents decomposition. |

| Base | Et3N | DIPEA / K2CO3 | DIPEA is less nucleophilic; K2CO3 is excellent for phenols/thiols. |

| Time | 4–12 Hours | 15–30 Mins (Microwave) | Rapid heating overcomes the C2-methyl deactivation. |

References

-

Liu, J., & Robins, M. J. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism.[4][5] Journal of the American Chemical Society, 129(18), 5962–5968.[5] [Link]

-

Qu, G., et al. (2006). Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water.[2] Journal of the Brazilian Chemical Society, 17(5). [Link]

-

Legraverend, M., et al. (2000). Synthesis of 2,6,9-Trisubstituted Purines. Tetrahedron Letters, 41(36). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ru.dgb.unam.mx [ru.dgb.unam.mx]

- 4. pubs.acs.org [pubs.acs.org]

- 5. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Purine Synthesis Support Center: Preventing 6-Chloropurine Hydrolysis

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter frustrating yield drops during the synthesis of nucleosides and 6-substituted purines. The most common culprit? The unintended hydrolysis of the 6-chloro group to hypoxanthine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to secure your synthetic workflows.

Troubleshooting Guide: The Hydrolysis Problem

Q: Why does my 6-chloropurine starting material keep converting into hypoxanthine? A: The purine ring is a highly electron-deficient heteroaromatic system. The nitrogen atoms at positions 1, 3, 7, and 9 withdraw electron density, making the C6 position exceptionally electrophilic. The electronegative chlorine atom further polarizes the C-Cl bond. When exposed to trace water or hydroxide ions, water acts as a nucleophile, displacing the chloride to form 6-hydroxypurine. This intermediate rapidly tautomerizes into the thermodynamically stable keto form, hypoxanthine (6-oxopurine)[1]. This tautomerization provides a massive thermodynamic driving force, making the hydrolysis practically irreversible.

Q: I am performing a Nucleophilic Aromatic Substitution (SNAr) with an amine. How does my choice of base cause hydrolysis? A: SNAr reactions generate HCl as a byproduct, which must be neutralized to drive the reaction forward. If you use inorganic bases like NaOH or KOH, the hydroxide ion (OH⁻) acts as a highly potent, unhindered nucleophile that outcompetes your amine, leading directly to quantitative hydrolysis[1]. To prevent this, you must use a sterically hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)[2][3]. The bulky isopropyl groups in DIPEA prevent it from attacking the C6 position, while its lone pair effectively scavenges the acidic byproduct.

Mechanistic divergence of 6-chloropurine: Hydrolysis vs. SNAr pathways.

Experimental Protocols & Methodologies

To mitigate hydrolysis, kinetic control is just as important as chemical control. Prolonged heating (e.g., 16 hours at 75 °C) increases the probability of trace moisture reacting with the substrate. Shifting to microwave-assisted synthesis exponentially accelerates the desired amination, outcompeting the background hydrolysis rate[3].

Protocol: Anhydrous Microwave-Assisted SNAr of 6-Chloropurine

This self-validating protocol ensures that the nucleophilic attack of the amine outpaces any potential moisture-driven degradation.

Step-by-Step Methodology:

-

Reagent Preparation: Dry the reaction solvent (e.g., absolute ethanol or DMF) over molecular sieves. Ensure the 6-chloropurine is sourced from a moisture-free environment (stored at +4°C, desiccated)[4].

-

Reaction Assembly: In an oven-dried microwave vial equipped with a magnetic stir bar, suspend 6-chloropurine (1.0 equiv).

-

Amine & Base Addition: Add the desired aliphatic or aromatic amine (1.1 equiv) followed immediately by anhydrous DIPEA (1.1 equiv)[3]. The order of addition is critical: adding the base last prevents premature activation of trace impurities.

-

Microwave Irradiation: Seal the vial under an inert atmosphere (N₂ or Ar). Irradiate in a single-mode microwave reactor at 120 °C (150 W) for exactly 10 minutes[3].

-

Quench and Isolation: Cool the vial rapidly. Crucial: Do not quench with aqueous base. Concentrate the mixture under reduced pressure and load directly onto a silica gel column using a dry-loading technique to avoid aqueous workup entirely.

Optimized step-by-step workflow for anhydrous amination of 6-chloropurine.

Data Presentation: Kinetic Control Optimization

The following table summarizes the quantitative advantages of shifting from thermodynamic (conventional) to kinetic (microwave) control to prevent hydrolysis during amination[3].

| Reaction Method | Reagents | Solvent | Temperature | Time | Yield | Hydrolysis Risk |

| Conventional Heating | Amine (1.1 eq), DIPEA (1.1 eq) | BuOH / EtOH | 75 °C | 16 h | 58–75% | High (Prolonged heat exposure allows trace water to react) |

| Microwave Irradiation | Amine (1.1 eq), DIPEA (1.1 eq) | EtOH | 120 °C | 10 min | 72–83% | Low (Rapid kinetics outpace degradation) |

Data synthesized from comparative amination studies of 6-chloropurine derivatives[3].

Frequently Asked Questions (FAQs)

Q: How should I store 6-chloropurine to prevent baseline degradation? A: 6-Chloropurine must be protected from both light and moisture. Store it desiccated at +4°C[4]. If you are preparing stock solutions, note that moisture-contaminated DMSO will significantly reduce solubility and initiate premature hydrolysis[5]. Always use fresh, anhydrous DMSO[5].

Q: Can I use protecting groups to reduce the hydrolysis risk? A: Yes. Installing a protecting group at the N9 position (e.g., Tetrahydropyranyl (THP) or Boc) alters the electronic distribution of the purine ring and provides steric shielding, which can slightly reduce the electrophilicity of C6. However, use caution: N7-alkylated purines are notoriously unstable in acidic solutions. Attempting to remove protecting groups with mineral acids or HCOOH can trigger hydrolysis or cleave the N7-substituent entirely[6].